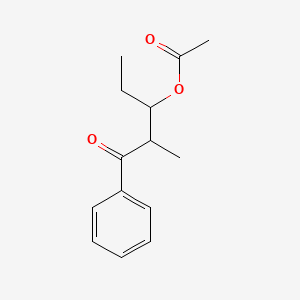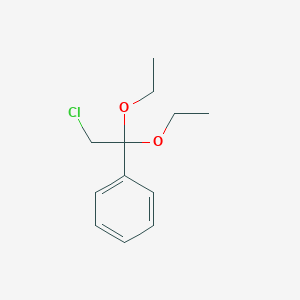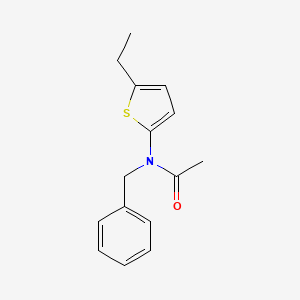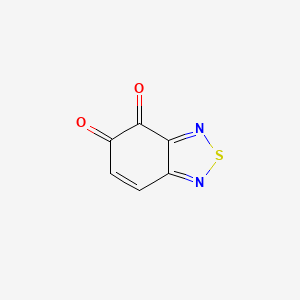
(2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone is a chemical compound that features a piperidine ring substituted with two methyl groups at the 2 and 6 positions, and a phenyl ring substituted with a hydroxyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone typically involves the reaction of 2,6-dimethylpiperidine with 2-hydroxybenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours until the reaction is complete. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
化学反応の分析
Types of Reactions
(2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydrogen atoms on the piperidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the reagents used.
科学的研究の応用
(2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biological targets.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
類似化合物との比較
Similar Compounds
2,6-Dimethylpiperidine: A related compound with similar structural features but lacking the phenyl ring and hydroxyl group.
2-Hydroxybenzoyl Chloride: A precursor used in the synthesis of (2,6-Dimethylpiperidin-1-yl)(2-hydroxyphenyl)methanone.
Uniqueness
This compound is unique due to the combination of the piperidine ring and the phenyl ring with a hydroxyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other related compounds.
特性
| 109971-58-6 | |
分子式 |
C14H19NO2 |
分子量 |
233.31 g/mol |
IUPAC名 |
(2,6-dimethylpiperidin-1-yl)-(2-hydroxyphenyl)methanone |
InChI |
InChI=1S/C14H19NO2/c1-10-6-5-7-11(2)15(10)14(17)12-8-3-4-9-13(12)16/h3-4,8-11,16H,5-7H2,1-2H3 |
InChIキー |
HJKVTEBBFDIQMM-UHFFFAOYSA-N |
正規SMILES |
CC1CCCC(N1C(=O)C2=CC=CC=C2O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Benzene, 1-chloro-4-[2-[(4-methylphenyl)sulfonyl]ethyl]-](/img/structure/B14315916.png)
![2-Propanol, 1-[(1,1-dimethylethyl)amino]-3-[(2-ethyl-7-benzofuranyl)oxy]-](/img/structure/B14315923.png)
![sodium;[(2S,3R,4S,5S,6R)-2,5-dihydroxy-6-(hydroxymethyl)-4-(sulfoamino)oxan-3-yl] sulfate](/img/structure/B14315944.png)
![N-[4-(2-Formylhydrazinyl)phenyl]-N'-pentylurea](/img/structure/B14315945.png)




